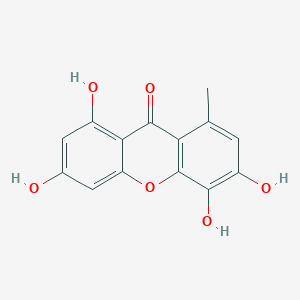

1,3,5,6-Tetrahydroxy-8-methylxanthone

Description

This compound has been reported in Penicillium raistrickii with data available.

Structure

3D Structure

Properties

Molecular Formula |

C14H10O6 |

|---|---|

Molecular Weight |

274.22 g/mol |

IUPAC Name |

3,4,6,8-tetrahydroxy-1-methylxanthen-9-one |

InChI |

InChI=1S/C14H10O6/c1-5-2-8(17)12(18)14-10(5)13(19)11-7(16)3-6(15)4-9(11)20-14/h2-4,15-18H,1H3 |

InChI Key |

REMPMEBGVJJOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Origin and Sources of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and proposed biosynthetic pathway of the fungal metabolite, 1,3,5,6-Tetrahydroxy-8-methylxanthone. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key processes to facilitate further research and development.

Natural Origin and Sources

This compound is a polyketide-derived secondary metabolite of fungal origin. To date, it has been isolated from marine-derived fungi, indicating that the marine environment is a key source for this particular xanthone. Unlike many other tetrahydroxyxanthones that are commonly found in higher plants, the 8-methylated variant appears to be specific to certain fungal strains.

The primary documented sources are:

-

A fungus of the genus Penicillium , specifically strain L129, isolated from the rhizosphere soil of the sea rush Limonium sinense collected in Qingdao, China[1].

-

A natural fungal complex consisting of Penicillium sajarovii (strain KMM 4718) and Aspergillus protuberus (strain KMM 4747), isolated from the sea urchin Scaphechinus mirabilis[2].

These findings underscore the importance of marine ecosystems, and particularly marine-derived fungi, as a promising reservoir for novel and structurally diverse bioactive compounds.

Data Presentation: Natural Sources and Co-Metabolites

Quantitative yield data for this compound from fungal fermentation has not been explicitly reported in the primary literature. However, analysis of the co-metabolites isolated from the same fungal extracts provides valuable context on the chemical diversity of the source organisms.

| Natural Source | Compound Class | Co-Metabolites Isolated | Reference |

| Penicillium sp. L129 (marine-derived fungus) | Dimeric 1,4-Benzoquinones, Dibenzofuran, Pyrazinoquinazoline, Phenols, Isocoumarins, Griseofulvins, Capsaicins | Peniquinones A & B, Penizofuran A, Quinadolines A & D, 3,4-dimethoxy-5-methylphenol, Orcinol, Mucorisocoumarins A, Penicillic acid, Griseofulvin, Capsaicin | [1][3] |

| Penicillium sajarovii KMM 4718 & Aspergillus protuberus KMM 4747 (co-culture from sea urchin) | Chromones, Xanthones, Griseofulvins, Pyranones | Sajaroketides A & B, (2′S)-7-hydroxy-2-(2′-hydroxypropyl)-5-methylchromone, Altechromone A, Norlichexanthone, Griseoxanthone C, Griseofulvin, 6-O-desmethylgriseofulvin | [2][4] |

Experimental Protocols

The following is a detailed methodology for the fermentation, extraction, and isolation of this compound, based on the protocol reported for Penicillium sp. L129[1][3].

Fungal Fermentation

-

Strain Activation: The fungus Penicillium sp. L129 is cultured on potato dextrose agar (B569324) (PDA) plates for 5-7 days at 28°C.

-

Seed Culture: Agar plugs containing the mycelia are inoculated into 250 mL Erlenmeyer flasks, each containing 50 mL of potato dextrose broth (PDB). The flasks are incubated for 3 days at 28°C on a rotary shaker at 180 rpm.

-

Large-Scale Fermentation: The seed cultures are transferred into 1 L Erlenmeyer flasks, each containing 200 mL of PDB medium. The large-scale fermentation is carried out under static conditions at 28°C for 30 days.

Extraction of Secondary Metabolites

-

Solvent Extraction: Following incubation, the entire fermentation broth (including mycelia) is repeatedly extracted (typically 3 times) with an equal volume of ethyl acetate (B1210297) (EtOAc).

-

Concentration: The organic layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification

-

Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column. Elution is performed using a step gradient of petroleum ether-EtOAc (e.g., from 100:0 to 0:100, v/v) followed by EtOAc-MeOH (e.g., from 100:0 to 0:100, v/v) to yield several primary fractions.

-

Intermediate Fractionation (ODS Chromatography): The fraction containing the target compound (identified by TLC or HPLC analysis) is further separated by column chromatography on octadecylsilyl (ODS) silica gel, eluting with a gradient of MeOH-H₂O (e.g., from 10:90 to 100:0, v/v).

-

Final Purification (Semi-preparative HPLC): The sub-fraction containing this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (ACN) and H₂O is employed.

-

Detection: UV detection is used to monitor the elution of compounds.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC, COSY), and High-Resolution Mass Spectrometry (HRESIMS).

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in fungi proceeds via the polyketide pathway. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. The diagram below illustrates a plausible biosynthetic route to this compound.

Caption: Proposed fungal polyketide pathway for this compound biosynthesis.

Experimental Workflow for Isolation

The following diagram outlines the logical workflow for the isolation and purification of this compound from a fungal culture.

Caption: Experimental workflow for the isolation of this compound.

References

Technical Guide: Isolation of 1,3,5,6-Tetrahydroxy-8-methylxanthone from Fungal Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a polyketide-derived xanthone. While the primary interest lies in its isolation from marine fungi, detailed experimental protocols in the public domain are currently limited. This document is based on the successful isolation from the terrestrial fungus Penicillium raistrickii, providing a robust and applicable methodology for researchers working with fungal secondary metabolites, regardless of their origin.

Overview and Significance

Xanthones are a class of oxygenated heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] Marine-derived fungi, in particular, are a prolific source of structurally diverse and biologically active xanthones.[1][2] this compound is a member of this family, and its isolation is a key step in enabling further investigation into its potential therapeutic applications.

Experimental Protocols

The following protocols are adapted from established methodologies for the isolation of xanthones from fungal cultures.

Fungal Cultivation and Fermentation

-

Organism: Penicillium raistrickii NRRL 2039.

-

Culture Medium: Czapek's solution agar (B569324) supplemented with corn steep liquor and sucrose.

-

Fermentation: The fungus is typically grown in solid-state fermentation on sterilized rice or in liquid culture in flasks on a rotary shaker to ensure adequate aeration and growth.

-

Incubation: Cultures are incubated at approximately 25-28 °C for a period of 2-4 weeks, or until sufficient biomass and secondary metabolite production is achieved.

Extraction of Secondary Metabolites

-

The fungal biomass and culture medium are harvested.

-

The entire culture is extracted exhaustively with a polar organic solvent such as ethyl acetate (B1210297) (EtOAc) or a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃/MeOH).

-

The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Initial Fractionation (Vacuum Liquid Chromatography - VLC):

-

The crude extract is adsorbed onto silica (B1680970) gel and applied to a VLC column packed with silica gel.

-

The column is eluted with a stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Separation (Column Chromatography - CC):

-

Fractions containing the target compound (as identified by TLC) are combined and subjected to further separation on a silica gel column.

-

Elution is performed with a solvent system such as a gradient of n-hexane/ethyl acetate or dichloromethane/methanol to provide finer separation.[4]

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

The enriched fraction containing this compound is purified by semi-preparative HPLC.

-

A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid or acetonitrile (B52724) to improve peak shape and resolution.

-

Data Presentation

The following tables summarize the key characteristics and spectroscopic data for this compound.

| Compound Identification | |

| Compound Name | This compound |

| Molecular Formula | C₁₄H₁₀O₆ |

| Molecular Weight | 274.23 g/mol |

| Appearance | Yellowish solid |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 12.89 (s, 1H, 1-OH), 10.87 (s, 1H, 3-OH), 9.71 (s, 1H, 6-OH), 6.70 (s, 1H, H-7), 6.29 (d, J=2.0 Hz, 1H, H-4), 6.16 (d, J=2.0 Hz, 1H, H-2), 2.65 (s, 3H, 8-CH₃) |

| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 180.7 (C-9), 164.5 (C-3), 161.7 (C-1), 158.3 (C-4a), 156.9 (C-5), 147.2 (C-6), 137.9 (C-8a), 110.1 (C-8), 108.6 (C-9a), 103.8 (C-7), 98.4 (C-2), 93.9 (C-4), 22.8 (8-CH₃) |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₄H₁₁O₆: 275.0556; found: 275.0554 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Biosynthetic Relationship

At present, no specific signaling pathways involving this compound have been elucidated. However, its structure is consistent with the polyketide biosynthetic pathway, a common route for the synthesis of aromatic compounds in fungi.

Caption: Generalized biosynthetic pathway for fungal xanthones.

References

An In-depth Technical Guide on the Biosynthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a complex plant secondary metabolite. This document details the enzymatic reactions, from primary metabolic precursors to the final xanthone (B1684191) structure, and includes putative intermediate steps. It is designed to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to Xanthone Biosynthesis

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of plant families, such as the Clusiaceae, Hypericaceae, and Gentianaceae, as well as in some fungi and lichens. These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical research and development.

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways to form a key benzophenone (B1666685) intermediate. This intermediate subsequently undergoes an intramolecular oxidative cyclization to create the characteristic tricyclic xanthone core. Further structural diversity is achieved through a series of tailoring reactions, including hydroxylation, methylation, prenylation, and glycosylation, which are catalyzed by specific enzymes.

The Core Biosynthetic Pathway: Formation of the Xanthone Scaffold

The biosynthesis of this compound begins with the formation of a central precursor, 1,3,5-trihydroxyxanthone (B1664532). This process can be divided into two main stages: the synthesis of the benzophenone intermediate and its subsequent cyclization.

2.1. Formation of 2,3',4,6-Tetrahydroxybenzophenone

The initial steps of xanthone biosynthesis involve the condensation of precursors from primary metabolism. A molecule of benzoyl-CoA, derived from the shikimate pathway, is condensed with three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The resulting intermediate, 2,4,6-trihydroxybenzophenone, undergoes a subsequent hydroxylation at the 3' position, catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone.

2.2. Cyclization to 1,3,5-Trihydroxyxanthone

The key step in the formation of the xanthone core is the regioselective, intramolecular oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone. This cyclization is catalyzed by a specific cytochrome P450 enzyme , which leads to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX). This molecule serves as a crucial branch-point intermediate for the biosynthesis of a variety of more complex xanthones.

Diagram of the Core Xanthone Biosynthesis Pathway

Caption: Formation of the 1,3,5-Trihydroxyxanthone core.

Putative Biosynthetic Pathway of this compound

Starting from the 1,3,5-trihydroxyxanthone intermediate, a series of tailoring reactions are required to produce this compound. While the exact sequence of these reactions has not been fully elucidated, a putative pathway can be proposed based on known enzymatic reactions in xanthone biosynthesis. This pathway involves a hydroxylation at the C-6 position and a methylation at the C-8 position. The order of these two steps is currently unknown, and thus two alternative routes are plausible.

3.1. C-6 Hydroxylation

The introduction of a hydroxyl group at the C-6 position of the xanthone core is a known reaction in several plant species. This step is catalyzed by the enzyme xanthone 6-hydroxylase (X6H) , a cytochrome P450-dependent monooxygenase that requires NADPH and molecular oxygen as co-substrates.[1] This enzyme is responsible for converting 1,3,5-trihydroxyxanthone into 1,3,5,6-tetrahydroxyxanthone.[1]

3.2. C-8 Methylation

The final step in the proposed pathway is the methylation of the hydroxyl group at the C-8 position. While the specific enzyme for this reaction in the context of this compound biosynthesis has not been identified, it is hypothesized to be catalyzed by a xanthone O-methyltransferase (XOMT) . These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Proposed Biosynthetic Pathway from 1,3,5-Trihydroxyxanthone

Caption: Putative final steps in the biosynthesis.

Quantitative Data

Comprehensive quantitative data for the enzymes specifically involved in the biosynthesis of this compound are not yet available in the scientific literature. However, the following table summarizes the general characteristics and requirements of the enzyme classes thought to be involved in this pathway.

| Enzyme Class | Putative Enzyme | Substrate(s) | Product(s) | Co-factor(s) / Co-substrate(s) | Organism(s) (where related activity is found) |

| Type III Polyketide Synthase | Benzophenone Synthase (BPS) | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | - | Hypericum spp., Centaurium spp. |

| Cytochrome P450 Monooxygenase | Benzophenone 3'-hydroxylase (B3'H) | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | NADPH, O₂ | Hypericum spp. |

| Cytochrome P450 Monooxygenase | (Unnamed for 1,3,5-THX) | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | NADPH, O₂ | Hypericum spp., Centaurium spp. |

| Cytochrome P450 Monooxygenase | Xanthone 6-hydroxylase (X6H) | 1,3,5-Trihydroxyxanthone | 1,3,5,6-Tetrahydroxyxanthone | NADPH, O₂ | Hypericum androsaemum, Centaurium erythraea[1] |

| O-Methyltransferase | Putative Xanthone 8-O-methyltransferase | 1,3,5,6-Tetrahydroxyxanthone (or 1,3,5-Trihydroxyxanthone) | This compound | S-adenosyl-L-methionine (SAM) | (Hypothesized) |

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for characterizing the enzymes of this pathway.

5.1. Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450 Enzyme (e.g., X6H)

Objective: To produce and purify a recombinant cytochrome P450 enzyme for in vitro functional characterization.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate P450 genes from the transcriptome of a xanthone-producing plant through sequence homology to known xanthone biosynthetic P450s.

-

Amplify the full-length coding sequence of the candidate gene by PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET series for E. coli expression). A His-tag is often included to facilitate purification.

-

-

Heterologous Expression in Saccharomyces cerevisiae (a common system for plant P450s):

-

Transform the expression vector into a suitable yeast strain (e.g., WAT11).

-

Grow a pre-culture of the transformed yeast in selective medium.

-

Inoculate a larger culture and grow to mid-log phase.

-

Induce protein expression by adding galactose.

-

Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer containing protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Purification (if required):

-

Solubilize the microsomal proteins using a mild detergent.

-

Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

-

Workflow for Enzyme Expression and Purification

Caption: General workflow for recombinant enzyme production.

5.2. Protocol for In Vitro Enzyme Assay of Xanthone 6-hydroxylase (X6H)

Objective: To determine the enzymatic activity and substrate specificity of the purified X6H.

Methodology:

-

Reaction Mixture Preparation (in a total volume of 100 µL):

-

Phosphate buffer (100 mM, pH 7.5)

-

Putative substrate (e.g., 1,3,5-trihydroxyxanthone, 100 µM)

-

NADPH (1 mM)

-

Purified enzyme (microsomal preparation or purified protein, 1-10 µg)

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the product by comparing its retention time and mass spectrum with that of an authentic standard of 1,3,5,6-tetrahydroxyxanthone.

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve.

-

5.3. Protocol for Characterization of a Putative Xanthone O-methyltransferase (XOMT)

Objective: To determine if a candidate methyltransferase can methylate the xanthone substrate.

Methodology:

-

Reaction Mixture Preparation (in a total volume of 50 µL):

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Putative substrate (e.g., 1,3,5,6-tetrahydroxyxanthone, 100 µM)

-

S-adenosyl-L-methionine (SAM) (200 µM)

-

MgCl₂ (2 mM)

-

Purified recombinant methyltransferase (1-5 µg)

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding hydrochloric acid (e.g., 2 M HCl).

-

-

Product Extraction and Analysis:

-

Extract the product from the acidified reaction mixture with ethyl acetate (B1210297).

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the sample by HPLC or LC-MS to identify and quantify the methylated product.

-

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the core xanthone biosynthetic pathway. While the initial steps leading to the formation of the 1,3,5-trihydroxyxanthone scaffold are relatively well-understood, the final tailoring reactions of C-6 hydroxylation and C-8 methylation are based on a putative pathway supported by known enzymatic activities in related systems. The identification and characterization of the specific enzymes, particularly the xanthone 8-O-methyltransferase, will be crucial for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating these remaining questions, which will be invaluable for the potential biotechnological production of this and other medicinally important xanthones.

References

Chemical structure and properties of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxy-8-methylxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of potential, yet currently unelucidated, synthetic pathways and biological signaling interactions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related xanthone compounds.

Chemical Structure and Properties

This compound is a polyhydroxylated xanthone with a methyl group substitution. Its chemical identity is defined by the following key characteristics:

-

Molecular Formula: C₁₄H₁₀O₆[1]

-

Molecular Weight: 274.23 g/mol [1]

-

Chemical Name: 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one

Chemical Structure:

A diagram of the chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the analysis of its chemical structure and data from structurally similar xanthones, the following properties can be predicted. This information is critical for designing experimental protocols, including solvent selection for extraction, chromatography, and biological assays.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Notes |

| Melting Point | High | Polyhydroxylated aromatic compounds tend to have high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The multiple hydroxyl groups increase polarity and potential for hydrogen bonding with polar solvents. |

| Appearance | Likely a yellow or pale-yellow crystalline solid. | Many xanthone derivatives appear as yellow solids. |

| pKa | Acidic | The phenolic hydroxyl groups are acidic and will deprotonate at higher pH values. |

Natural Occurrence and Isolation

This compound has been identified as a secondary metabolite isolated from a marine-derived fungus of the Penicillium genus.[1][2] Marine fungi, particularly those from the Penicillium genus, are known to be a rich source of structurally diverse and biologically active natural products.[3][4][5]

General Isolation Protocol from Fungal Cultures

While a specific, detailed protocol for the isolation of this compound is not available, a general methodology can be outlined based on standard practices for isolating secondary metabolites from fungal cultures.

dot

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1,3,5,6-Tetrahydroxy-8-methylxanthone (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited availability of published experimental data for this specific molecule, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on the analysis of structurally related xanthone (B1684191) derivatives. This guide also outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of natural products.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns observed in similar xanthone compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | s | 1H | 1-OH (Chelated) |

| ~10.5 - 11.5 | br s | 1H | 3-OH |

| ~9.0 - 10.0 | br s | 1H | 5-OH |

| ~9.0 - 10.0 | br s | 1H | 6-OH |

| ~6.5 - 7.0 | d, J = ~2.5 Hz | 1H | H-2 |

| ~6.3 - 6.8 | d, J = ~2.5 Hz | 1H | H-4 |

| ~6.8 - 7.2 | s | 1H | H-7 |

| ~2.3 - 2.8 | s | 3H | 8-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | C-9 |

| ~160 - 165 | C-1 |

| ~160 - 165 | C-3 |

| ~155 - 160 | C-5 |

| ~150 - 155 | C-6 |

| ~150 - 155 | C-4a |

| ~140 - 145 | C-8a |

| ~110 - 115 | C-8 |

| ~105 - 110 | C-10a |

| ~100 - 105 | C-9a |

| ~95 - 100 | C-2 |

| ~90 - 95 | C-4 |

| ~115 - 120 | C-7 |

| ~15 - 20 | 8-CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | [M+H]⁺ | Molecular Ion |

| ESI+ | [M+Na]⁺ | Sodium Adduct |

| ESI- | [M-H]⁻ | Deprotonated Molecular Ion |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference signal.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

2D NMR (for complete structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts relative to the solvent residual peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.

-

Assign all proton and carbon signals based on the 1D and 2D NMR data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation pattern.

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source. Liquid chromatography (LC) can be coupled to the mass spectrometer (LC-MS) for online separation and analysis.

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for direct infusion or LC-MS analysis. The solvent system should be compatible with the ESI source (e.g., a mixture of water and methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).

Data Acquisition:

-

Ionization Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000 amu) to ensure the detection of the molecular ion.

-

High-Resolution Measurement: Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental formula.

-

Tandem MS (MS/MS): To study the fragmentation patterns, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the resulting product ion spectrum.

Data Analysis:

-

Analyze the mass spectra to identify the molecular ion peak and determine the monoisotopic mass.

-

Use the high-resolution mass data to calculate the elemental formula of the compound.

-

Interpret the MS/MS fragmentation pattern to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of natural products.

1,3,5,6-Tetrahydroxy-8-methylxanthone CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with 1,3,5,6-Tetrahydroxy-8-methylxanthone, a natural product with demonstrated cytotoxic and antivirulence properties.

Core Chemical Information

This compound is a xanthone (B1684191) derivative that has been isolated from a marine-derived fungus, Penicillium sp. L129.[1] It is also reported to possess antivirulence activity against Staphylococcus aureus.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 213547-11-6[1] |

| Molecular Formula | C₁₄H₁₀O₆[1] |

| Molecular Weight | 274.23 g/mol [1] |

| IUPAC Name | 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one |

Biological Activity and Experimental Data

This compound has demonstrated notable bioactivity in two distinct areas: cytotoxicity against cancer cell lines and antivirulence activity against the pathogenic bacterium Staphylococcus aureus.

Cytotoxic Activity

This compound has shown cytotoxic effects against several human cancer cell lines.[2] The half-maximal inhibitory concentrations (IC₅₀) from these studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.39[2] |

| U87 | Glioblastoma | 9.01[2] |

| PC3 | Prostate Cancer | 14.59[2] |

Antivirulence Activity

The compound has been shown to interfere with virulence gene expression in Staphylococcus aureus, suggesting its potential as an antivirulence agent. This activity is likely mediated through the disruption of the accessory gene regulator (agr) quorum sensing system.[3][4]

Experimental Protocols

Isolation and Characterization from Penicillium sp. L129

The isolation of this compound from the marine-derived fungus Penicillium sp. L129 involves standard natural product chemistry techniques. While the full detailed protocol from the primary literature is not available, a general workflow can be described.

Characterization Data: The structure of the compound was elucidated using extensive spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound against the MCF-7, U87, and PC3 human cancer cell lines was determined using a standard in vitro cytotoxicity assay.[2]

Antivirulence Assay against Staphylococcus aureus

The antivirulence activity was assessed by monitoring the expression of key virulence genes in S. aureus. This is often achieved using reporter strains where a reporter gene (e.g., lacZ) is fused to the promoter of a virulence gene.

References

An In-depth Technical Guide on the Preliminary Biological Activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information and inferred preliminary biological activities of the natural product 1,3,5,6-Tetrahydroxy-8-methylxanthone . Due to the limited publicly available experimental data on this specific compound, this document synthesizes information from related xanthones isolated from similar sources to propose likely biological activities and detailed experimental protocols for its investigation.

Introduction

This compound is a xanthone (B1684191) derivative that has been isolated from the marine-derived fungus Penicillium genus.[1] Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are known to exhibit a wide range of biological activities.[2][3] Marine-derived fungi, in particular, are a rich source of structurally diverse and biologically active xanthones, which have shown promise as antibacterial, antifungal, and cytotoxic agents.[4][5][6]

While the specific biological activities of this compound have not been extensively reported in the literature, its structural class and origin suggest that it is a promising candidate for various biological screenings. This guide outlines the probable activities and provides detailed methodologies for their assessment.

Inferred Biological Activities and Data Presentation

Based on the known biological activities of xanthones isolated from marine-derived fungi, this compound is likely to possess cytotoxic, antimicrobial, and antioxidant properties.[2][3][4] The following tables are presented as templates for researchers to systematically record and compare experimental data for this compound.

Table 1: Cytotoxic Activity of this compound

| Cancer Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Positive Control (IC₅₀) |

| e.g., MCF-7 (Breast) | e.g., Doxorubicin | ||

| e.g., A549 (Lung) | e.g., Doxorubicin | ||

| e.g., HeLa (Cervical) | e.g., Doxorubicin | ||

| e.g., HepG2 (Liver) | e.g., Doxorubicin |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (MIC) |

| Bacteria | |||

| e.g., Staphylococcus aureus | e.g., Ciprofloxacin | ||

| e.g., Escherichia coli | e.g., Ciprofloxacin | ||

| Fungi | |||

| e.g., Candida albicans | e.g., Fluconazole | ||

| e.g., Aspergillus niger | e.g., Fluconazole |

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Positive Control (IC₅₀) |

| DPPH Radical Scavenging | e.g., Ascorbic Acid | |

| ABTS Radical Scavenging | e.g., Trolox | |

| Ferric Reducing Antioxidant Power (FRAP) | e.g., Ascorbic Acid |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound.

-

Microorganism Preparation: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

-

MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

This protocol measures the free radical scavenging capacity of the compound.

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of this compound.

Caption: Workflow for the isolation and biological screening of this compound.

Caption: A simplified diagram of potential apoptosis signaling pathways affected by cytotoxic xanthones.

Caption: Principle of the DPPH free radical scavenging assay for antioxidant activity.

References

A Comprehensive Technical Review of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative isolated from a marine-derived fungus. This document synthesizes the available scientific literature, presenting its chemical properties, biological activities, and the experimental methodologies used for its study. Due to the limited research specifically focused on this compound, this review also incorporates established protocols for related compounds to provide a comprehensive methodological framework.

Physicochemical Properties

This compound is a polyketide synthesized by the marine-derived fungus Penicillium sp. L129.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | [2] |

| Molecular Weight | 274.23 g/mol | [2] |

| Class | Dimeric 1,4-benzoquinone (B44022) derivative | [2] |

| Natural Source | Marine-derived fungus Penicillium sp. L129 | [1] |

Biological Activity

Research on the biological activities of this compound is currently limited. The primary study on this compound reported its isolation and a preliminary screening for biological activity.

| Activity | Result | Cell Line / Organism | Source |

| Quorum Sensing Inhibition | Weak activity | Chromobacterium violaceum CV026 | [1] |

| Cytotoxicity | Not reported | - | - |

While the discovery paper by Zhang et al. (2019) focused on the cytotoxic activities of other compounds isolated from Penicillium sp. L129, no specific cytotoxicity data for this compound was provided.[1] Further research is required to fully elucidate its pharmacological profile.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections describe the methodologies for the isolation and biological evaluation of this compound and related compounds.

Isolation and Purification from Penicillium sp. L129

The isolation of this compound was reported from the fermentation culture of the marine-derived fungus Penicillium sp. L129. The general workflow for such a process is outlined below.

A detailed protocol for the fermentation and extraction process can be found in the supplementary materials of the original publication by Zhang et al. (2019). Generally, it involves the large-scale culture of the fungus in a suitable broth medium, followed by extraction of the culture with an organic solvent like ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

Quorum Sensing Inhibition Assay

The quorum sensing (QS) inhibitory activity of this compound was evaluated using the reporter strain Chromobacterium violaceum CV026.[1] A general protocol for such an assay is as follows:

-

Culture Preparation: A fresh culture of C. violaceum is grown in a suitable broth medium until it reaches the early exponential phase.

-

Assay Plate Preparation: The bacterial culture is diluted and mixed with molten soft agar (B569324). This mixture is then poured over a solid agar medium in a petri dish.

-

Application of Test Compound: A sterile paper disc is impregnated with a known concentration of the test compound (this compound) and placed on the surface of the agar.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation: Inhibition of violacein (B1683560) pigment production around the paper disc indicates QS inhibitory activity. The diameter of the colorless halo is measured to quantify the activity.

Cytotoxicity Assay (Representative Protocol)

While no specific cytotoxicity data is available for this compound, the following is a representative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol commonly used for evaluating the cytotoxicity of xanthone derivatives.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. The observed weak quorum sensing inhibition suggests a potential interaction with bacterial communication systems, but the molecular targets have not been identified. Further research is necessary to explore its biological targets and downstream effects.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure that has been isolated from a marine-derived fungus. The current body of research on this compound is in its nascent stages, with only preliminary data on its biological activity. The weak quorum sensing inhibitory activity suggests that it could be a starting point for the development of novel anti-infective agents.

To unlock the full potential of this molecule, future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicity in animal models.

This comprehensive approach will be crucial in determining the viability of this compound as a lead compound for drug discovery and development.

References

An In-depth Technical Guide to the Derivatives and Analogs of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxy-8-methylxanthone and its related analogs. Xanthones are a class of organic compounds with a distinctive tricyclic ring structure that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document details the known biological effects, outlines general experimental protocols for their study, and presents key data in a structured format to facilitate further research and development in this area.

The Xanthone (B1684191) Core: A Privileged Scaffold

Xanthones, characterized by a dibenzo-γ-pyrone backbone, are frequently occurring natural products, particularly in plants and fungi.[1] Their chemical structure allows for a variety of substitutions, leading to a diverse array of derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] The 1,3,5,6-tetrahydroxylation pattern on the xanthone core is a recurring motif in several bioactive natural products.

Profile of this compound

This compound is a specific member of the tetrahydroxyxanthone family. It has been identified as a dimeric 1,4-benzoquinone (B44022) derivative isolated from the marine-derived fungus Penicillium sp.[3][4] This classification suggests a complex structure, potentially involving a xanthone dimer, which is a known characteristic of some compounds in this family.[5]

Derivatives and Analogs of Tetrahydroxyxanthones

While specific data on a wide range of synthetic derivatives of this compound is limited in the public domain, the study of naturally occurring analogs provides significant insight into the structure-activity relationships of this class of compounds. Key examples of related tetrahydroxyxanthones include:

-

1,3,5,6-Tetrahydroxyxanthone : The basic scaffold without the 8-methyl group, found in organisms such as Hypericum sampsonii.[6]

-

Demethylbellidifolin (1,3,5,8-Tetrahydroxyxanthone) : An isomer with a different hydroxylation pattern, known to exhibit antioxidant and acetylcholinesterase inhibitory activity.[7]

-

Prenylated Derivatives : The addition of prenyl groups is a common modification. For instance, 1,3,5,6-tetrahydroxy-8-prenylxanthone has been isolated from Garcinia xanthochymus.[8] Another complex derivative, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone , also from Garcinia xanthochymus, has been shown to enhance nerve growth factor-mediated neurite outgrowth.[9]

-

Substituted Analogs : Compounds like 1,3,5,6-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-xanthone from Calophyllum brasiliense have demonstrated antimicrobial and cytotoxic activities.[10]

The structural relationship between these analogs highlights the potential for synthetic modification at various positions of the xanthone core to modulate biological activity.

References

- 1. Bioactive Marine Xanthones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Demethylbellidifolin | C13H8O6 | CID 5281626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5,6-Tetrahydroxy-8-prenyl xanthone | C18H16O6 | CID 129738050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | C28H32O6 | CID 10389717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological activities. The protocol is based on established methods for the synthesis of polyhydroxyxanthones.

Introduction

This compound is a polyhydroxylated xanthone derivative. Natural xanthones are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of novel xanthone derivatives is a key area of research in the development of new therapeutic agents. This protocol outlines a plausible and efficient synthetic route for the preparation of this compound, which can be utilized for further biological evaluation and drug development studies.

The described synthesis employs a one-pot condensation reaction between 2,4,5-trihydroxybenzoic acid and orcinol (B57675), facilitated by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This method is a common and effective way to produce the xanthone scaffold.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved via an electrophilic acyl substitution followed by a cyclization and dehydration cascade.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4,5-Trihydroxybenzoic acid | ≥98% | Commercially Available[1][2] |

| Orcinol (3,5-Dihydroxytoluene) | ≥98% | Commercially Available[3][4][5][6] |

| Eaton's Reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H) | Reagent Grade | Commercially Available or freshly prepared[7] |

| Dichloromethane (CH₂Cl₂) | ACS Grade | - |

| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | - |

| Hexane (B92381) | ACS Grade | - |

| Methanol (MeOH) | ACS Grade | - |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | - |

Procedure

-

Reaction Setup:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trihydroxybenzoic acid (1.0 eq).

-

Add orcinol (1.0 eq).

-

Carefully add Eaton's reagent (10 mL per gram of benzoic acid) to the flask under a nitrogen atmosphere.

-

-

Reaction:

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

-

Work-up:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with vigorous stirring. A precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with copious amounts of deionized water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

Prepare a slurry of the crude product with a small amount of silica gel and load it onto a silica gel column packed in hexane.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1).

-

Collect the fractions containing the desired product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexane.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.0-7.5 ppm, a singlet for the methyl group around δ 2.2-2.5 ppm, and signals for the hydroxyl protons. |

| ¹³C NMR | Signals for the carbonyl carbon (C-9) around δ 180 ppm, and aromatic carbons in the range of δ 90-165 ppm. |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀O₆, MW: 274.23 g/mol ). |

| FT-IR | Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Purity (HPLC) | Purity should be ≥95%. |

Logical Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

References

- 1. 610-90-2|2,4,5-Trihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2,4,5-Trihydroxybenzoic acid | C7H6O5 | CID 69129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orcinol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Orcinol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. alkalisci.com [alkalisci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1,3,5,6-Tetrahydroxy-8-methylxanthone

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methods for the quantitative analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative with potential pharmacological activities. The following protocols provide step-by-step instructions for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry, tailored for researchers in drug discovery, natural product chemistry, and quality control.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | MedChemExpress[1] |

| Molecular Weight | 274.23 g/mol | MedChemExpress[1] |

| CAS Number | 213547-11-6 | MedChemExpress[1] |

| Appearance | Solid (assumed) | N/A |

| Solubility | Expected to be soluble in methanol, ethanol (B145695), acetonitrile (B52724), and DMSO. | General knowledge of similar phenolic compounds |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.

Application Note

The developed HPLC-UV method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is employed, and the mobile phase consists of a gradient of an acidified aqueous solution and an organic solvent, typically acetonitrile or methanol. The acidic modifier, such as formic acid, helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the analyte. Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption. Based on data from similar xanthone compounds, a detection wavelength in the range of 240-320 nm is expected to be optimal.[2][3] This method is suitable for routine quality control and content uniformity testing.

Experimental Protocol

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagent: Formic acid (analytical grade).

-

Standard: this compound (of known purity).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: Scan for maximum absorbance (expected around 240-320 nm); for initial studies, 254 nm can be used.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (equilibration)

-

4. Sample Preparation:

-

Solid Samples (e.g., plant material, formulated product): Accurately weigh a known amount of the homogenized sample. Extract with a suitable solvent (e.g., methanol) using sonication or vortexing. Centrifuge or filter the extract to remove particulate matter. Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

-

Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices such as biological fluids, UPLC-MS/MS is the method of choice.

Application Note

This UPLC-MS/MS method utilizes the high separation efficiency of UPLC coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer. The separation is achieved on a sub-2 µm particle size column, allowing for faster analysis times and better resolution compared to conventional HPLC. Electrospray ionization (ESI) is typically used to generate ions of the target analyte, which are then fragmented in the collision cell to produce specific product ions. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and minimizing matrix interference.

Experimental Protocol

1. Instrumentation and Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagent: Formic acid (LC-MS grade).

-

Standard: this compound (of known purity).

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another xanthone).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

-

Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, buffer) to create a calibration curve over the desired concentration range (e.g., 0.1 - 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration.

3. UPLC-MS/MS Conditions:

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B (equilibration)

-

-

Mass Spectrometry Parameters (to be optimized for the specific instrument):

-

Ionization Mode: ESI negative or positive (phenolic compounds often ionize well in negative mode).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flows (Nitrogen): Desolvation gas ~800 L/hr, Cone gas ~50 L/hr.

-

MRM Transitions: To be determined by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ of m/z 273.04, characteristic product ions would be identified.

-

4. Sample Preparation:

-

Biological Fluids (e.g., plasma, urine): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary (Hypothetical)

| Parameter | Expected Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 15% |

Experimental Workflow

Caption: UPLC-MS/MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the determination of the total xanthone content in a sample, expressed as this compound equivalents.

Application Note

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Xanthones exhibit characteristic UV-Vis spectra that can be used for their quantification. This method is particularly useful for the rapid screening of a large number of samples and for the quality control of raw materials and extracts where the total xanthone content is the primary parameter of interest. It is important to note that this method is not specific for this compound and will measure the total amount of all compounds that absorb at the selected wavelength.

Experimental Protocol

1. Instrumentation and Materials:

-

UV-Vis Spectrophotometer (double beam).

-

Quartz cuvettes (1 cm path length).

-

Solvent: Methanol or ethanol (spectroscopic grade).

-

Standard: this compound (of known purity).

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

3. Measurement Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on similar compounds, λmax is expected in the range of 240-320 nm.

-

Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.

-

Sample Measurement: Prepare the sample solution by extracting a known amount of the material with the solvent and diluting it to obtain an absorbance reading within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

4. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of total xanthones in the sample solution using the regression equation.

-

Express the result as the amount of total xanthones (in mg) per gram of the original sample, as this compound equivalents.

Quantitative Data Summary (Hypothetical)

| Parameter | Expected Value |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.6 µg/mL |

Logical Relationship Diagram

Caption: Logical flow for total xanthone quantification by UV-Vis spectrophotometry.

References

- 1. [PDF] Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry | Semantic Scholar [semanticscholar.org]

- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone

Introduction

1,3,5,6-Tetrahydroxy-8-methylxanthone is a xanthone (B1684191) derivative of interest in pharmaceutical and natural product research.[1][2] Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described method is based on established protocols for the analysis of similar xanthone compounds and provides a robust framework for researchers in drug development and related scientific fields.[3][4][5]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved using a C18 stationary phase and a mobile phase consisting of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape and resolution. The analyte is detected by a UV detector at a wavelength selected for optimal absorbance of the xanthone chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

-

Mobile Phase: A mixture of methanol and 0.1% formic acid in water. A gradient elution can be optimized for complex samples, while an isocratic elution may be sufficient for purified samples. A common starting point for xanthone analysis is a ratio of 80:20 (v/v) methanol to 0.1% formic acid in water.[4]

-

Injection Volume: 10 µL.[5]

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV spectra of similar xanthone compounds, a detection wavelength in the range of 240-320 nm is appropriate.[3][4] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the pure compound.

2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

-

Sample Preparation:

-

Solid Samples (e.g., plant material, formulated product): Accurately weigh the homogenized sample and extract the analyte with a suitable solvent (e.g., methanol or an acetone/water mixture) using techniques such as sonication or maceration.[4][7]

-

Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

-

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

-